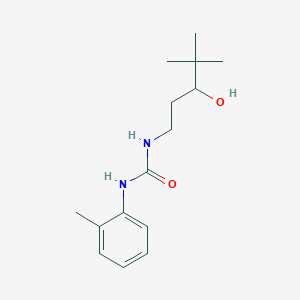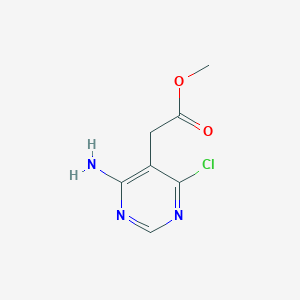
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(o-tolyl)urea, also known as HDMP-28, is a synthetic compound that belongs to the cathinone class of drugs. It is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive function and increase energy levels.
Scientific Research Applications
Hydrogen Bonding and Structure Analysis
Urea derivatives, including those with specific substituents like hydroxyl groups and tolyl groups, are extensively studied for their hydrogen bonding capabilities and structural properties. For example, crystalline N,N-dimethyl-N-arylureas with specific substituents have been analyzed through solid-state NMR, IR, Raman spectroscopies, and X-ray diffraction to understand their molecular conformations and hydrogen bonding interactions (Kołodziejski et al., 1993). Such studies are crucial for applications in crystal engineering and the design of molecular materials with specific properties.
Complexation and Molecular Folding
The complexation behaviors of heterocyclic ureas have revealed their potential to form multiply hydrogen-bonded complexes. This property is utilized in designing foldamers that mimic the structural features of biological molecules (Corbin et al., 2001). Such synthetic foldamers have applications in developing new materials and biomimetic systems.
Polymer and Composite Material Development
Urea derivatives are also investigated for their photopolymerization properties and applications in creating advanced materials. For instance, hydrophobic silyl-urea/urethane methacrylates have been synthesized and tested as photopolymerizable co-monomers in dental composites, showcasing their utility in medical and dental material science (Buruiană et al., 2012).
Catalytic Applications and Chemical Transformations
Research on hindered trisubstituted ureas demonstrates their unique reactivity, allowing for efficient substitution reactions with various nucleophiles under neutral conditions. This property is significant for synthetic chemistry, offering new pathways for amine derivative preparation and potentially impacting various industrial processes (Hutchby et al., 2009).
properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-7-5-6-8-12(11)17-14(19)16-10-9-13(18)15(2,3)4/h5-8,13,18H,9-10H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOBPACQCZXFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2712391.png)
![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2712392.png)
![5-[(4-chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2712394.png)
![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2712397.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2712399.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)


![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)
![7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2712409.png)


